N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt
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Overview
Description
N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminocarbonyl group and two nitro groups attached to an acetamide backbone, with potassium as the counterion. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt typically involves the reaction of aminocarbonyl compounds with dinitroacetamide precursors in the presence of potassium salts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. For instance, the reaction may be carried out in an aqueous or organic solvent at a temperature range of 50-70°C, with the addition of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and explosives, due to its reactive nitro groups.
Mechanism of Action
The mechanism by which N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active site residues, while the nitro groups can participate in redox reactions, altering the target’s activity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Aminocarbonyl)-2-cyanoacetamide: Similar in structure but with a cyano group instead of nitro groups.
N-(Aminocarbonyl)-2,2-dinitropropionamide: Similar but with a propionamide backbone.
N-(Aminocarbonyl)-2,2-dinitroethanamide: Similar but with an ethanamide backbone.
Uniqueness
N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt is unique due to its combination of aminocarbonyl and nitro groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring specific chemical properties, such as high reactivity or selective binding to biological targets.
Properties
CAS No. |
269077-49-8 |
---|---|
Molecular Formula |
C₃H₃KN₄O₆ |
Molecular Weight |
230.18 |
Synonyms |
N-(Aminocarbonyl)-2,2-dinitroacetamide Monopotassium Salt |
Origin of Product |
United States |
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